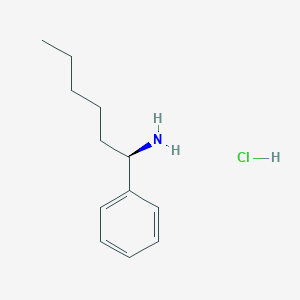
3,6-Dichloro-2-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H2Cl2N2O2 . It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-nitrobenzonitrile can be synthesized from 4-nitro-1,2,3-trichlorobenzene. The process involves the selective de-nitrochlorination of 2-chloro-6-nitrobenzonitrile by treatment with chlorine gas. The reaction is typically carried out at temperatures ranging from 100°C to 200°C for 5 to 15 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar processes but on a larger scale. The use of metal cyanides such as sodium cyanide or copper cyanide in the presence of aprotic amides as catalysts is common. The reaction conditions are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Aminobenzonitriles: Formed by the reduction of the nitro group.
Substituted Benzenes: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
3,6-Dichloro-2-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Agricultural Chemicals: Used in the production of herbicides and insecticides.
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and molecular functions, making the compound useful in medicinal chemistry and biological research .
Comparaison Avec Des Composés Similaires
- 2,3-Dichloro-6-nitrobenzonitrile
- 2,6-Dichloro-3-nitrobenzonitrile
- 2,4-Dichloronitrobenzene
Comparison: 3,6-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and industrial processes .
Propriétés
Formule moléculaire |
C7H2Cl2N2O2 |
|---|---|
Poids moléculaire |
217.01 g/mol |
Nom IUPAC |
3,6-dichloro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(9)7(11(12)13)4(5)3-10/h1-2H |
Clé InChI |
ULERJNPIJQDHOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C#N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)



![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)



